Cas no 2785-58-2 (6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid)

6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid structure
2785-58-2 structure
Product Name:6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
CAS-Nr.:2785-58-2
MF:C40H54O6
MW:630.853172779083
CID:268194
Update Time:2024-02-29

6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [3,3'-Biphenanthrene]-8,8'-dicarboxylicacid,4b,4'b,5,5',6,6',7,7',8,8',8a,8'a,9,9',10,10'-hexadecahydro-2,2'-dihydroxy-4b,4'b,8,8'-tetramethyl-1,1'-bis(1-methylethyl)-
    • [3,3'-Biphenanthrene]-8,8'-dicarboxylicacid,4b,4'b,5,5',6,6',7,7',8,8',8a,8'a,9,9',10,10'-hexadecahydro-2,2'-dihydroxy-4b,4'b
    • [12,12'-Bipodocarpa-8,11,13-triene]-16,16'-dioic acid,13,13'-dihydroxy-14,14'-diisopropyl- (8CI)
    • Macrophyllicacid (7CI)
    • Macrophyllic acid
    • 6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydrox
    • 6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
    • Inchi: 1S/C40H54O6/c1-21(2)31-23-11-13-29-37(5,15-9-17-39(29,7)35(43)44)27(23)19-25(33(31)41)26-20-28-24(32(22(3)4)34(26)42)12-14-30-38(28,6)16-10-18-40(30,8)36(45)46/h19-22,29-30,41-42H,9-18H2,1-8H3,(H,43,44)(H,45,46)
    • InChI-Schlüssel: ITNCNPITYLLMNG-UHFFFAOYSA-N
    • Lächelt: OC(C1(C)CCCC2(C)C3C=C(C(=C(C(C)C)C=3CCC21)O)C1C(=C(C(C)C)C2CCC3C(C(=O)O)(C)CCCC3(C)C=2C=1)O)=O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 46
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 1090
  • Topologische Polaroberfläche: 115
  • XLogP3: 8.372
Empfohlene Lieferanten
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD